Structural Differentiation: Regioisomeric Thiophene Switch vs. Closest Commercial Analog
The target compound's thiophene-3-carboxamide group constitutes a defining structural feature that distinguishes it from commercially available analogs. The closest cataloged compound, N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide (CAS 1207054-14-5), is a regioisomer where the carboxamide is attached at the 2-position of the thiophene rather than the 3-position . This 'regioisomeric switch' results in a shift in the spatial orientation of the sulfur atom and the amide carbonyl relative to the central phenylenediamine core, altering the molecular electrostatic potential and hydrogen-bonding capacity [1].
| Evidence Dimension | Thiophene-carboxamide regioisomerism (3-position vs. 2-position) |
|---|---|
| Target Compound Data | Thiophene-3-carboxamide (meta-like) substitution |
| Comparator Or Baseline | N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide (CAS 1207054-14-5) with thiophene-2-carboxamide (ortho-like) substitution |
| Quantified Difference | Regioisomeric shift altering the distance from the sulfur heteroatom to the central amide bond |
| Conditions | Static chemical structure analysis; CAS registry comparison |
Why This Matters
In kinase inhibitor SAR, a regioisomeric shift can lead to orders-of-magnitude differences in target binding affinity; sourcing the wrong isomer yields data from a different chemical entity, invalidating experimental comparisons.
- [1] Mehta, S. A., Grotzfeld, R. M., Milanov, Z. V., Lai, A. G., Patel, H. K., & Lockhart, D. J. (2010). U.S. Patent No. 7,767,670. Washington, DC: U.S. Patent and Trademark Office. View Source
